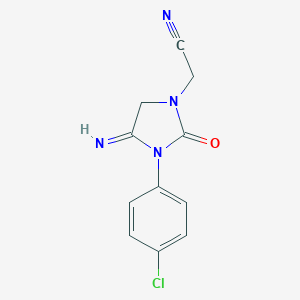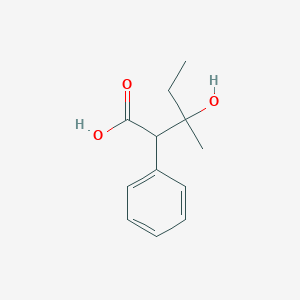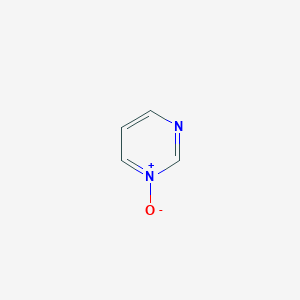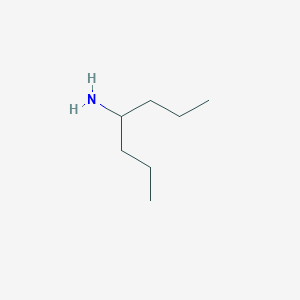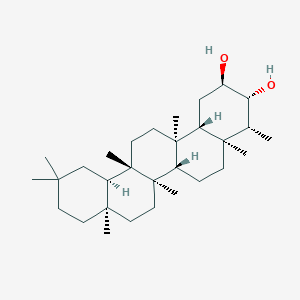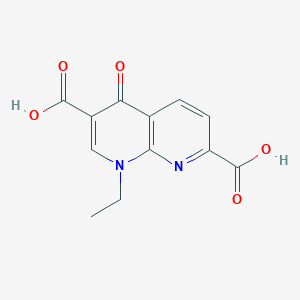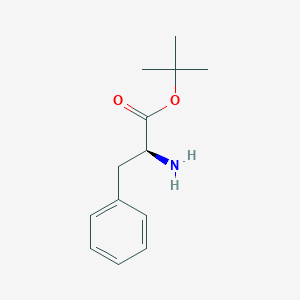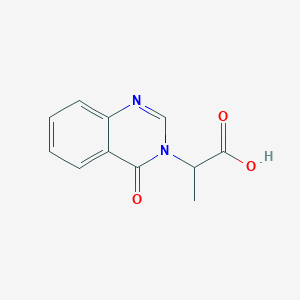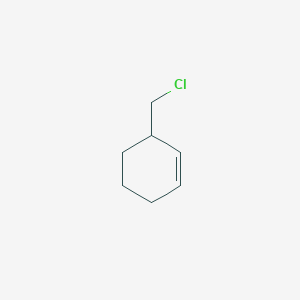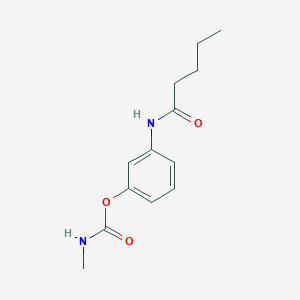
m-Valeramidophenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Valeramidophenyl methylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It belongs to the carbamate family of chemicals and is used to control pests in agriculture, forestry, and households. The chemical structure of carbaryl is C12H11NO2 and its molecular weight is 201.22 g/mol.
Mécanisme D'action
Carbaryl works by inhibiting the activity of acetylcholinesterase, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system and eventually paralysis. The mechanism of action of m-Valeramidophenyl methylcarbamate is similar to that of other carbamate insecticides.
Effets Biochimiques Et Physiologiques
Carbaryl has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of enzymes involved in energy metabolism, protein synthesis, and DNA replication. Carbaryl has also been shown to affect the immune system and the reproductive system in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is widely used in laboratory experiments to study the effects of insecticides on insects. Its low toxicity to mammals makes it a useful tool for studying the mechanisms of insecticide resistance. However, its non-specific mode of action and potential effects on non-target organisms limit its usefulness in some experiments.
Orientations Futures
There are several areas of future research for m-Valeramidophenyl methylcarbamate. One area is the development of new carbamate insecticides with improved specificity and reduced toxicity to non-target organisms. Another area is the study of the effects of m-Valeramidophenyl methylcarbamate on the environment, including its persistence in soil and water and its potential to bioaccumulate in organisms. Finally, the development of new methods for the detection and monitoring of m-Valeramidophenyl methylcarbamate in the environment and in food products is an important area of future research.
Méthodes De Synthèse
Carbaryl is synthesized through the reaction of methyl isocyanate with 1-naphthol in the presence of a catalyst. The reaction yields m-Valeramidophenyl methylcarbamate as a white crystalline solid. The synthesis process is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties. It is known to inhibit the activity of acetylcholinesterase, an enzyme that is essential for nerve function in insects. This leads to paralysis and eventually death of the insect. Carbaryl has been used to control a wide range of pests including aphids, caterpillars, and mites.
Propriétés
Numéro CAS |
17814-28-7 |
|---|---|
Nom du produit |
m-Valeramidophenyl methylcarbamate |
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
[3-(pentanoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-4-8-12(16)15-10-6-5-7-11(9-10)18-13(17)14-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,17)(H,15,16) |
Clé InChI |
JRMUCETZFNOFMW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES canonique |
CCCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Autres numéros CAS |
17814-28-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



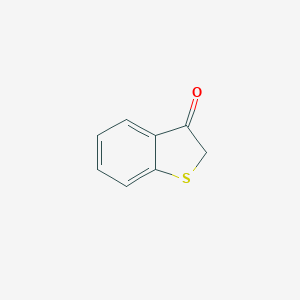
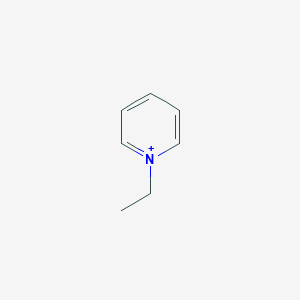
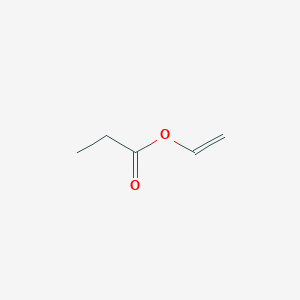
![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)

